3-(Dimethylamino)cyclobutanol hydrochloride
Description
Properties
IUPAC Name |
3-(dimethylamino)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7(2)5-3-6(8)4-5;/h5-6,8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIFGPGKPLGAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955558-19-6, 1807912-36-2, 1955473-76-3 | |
| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)cyclobutanol hydrochloride typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)cyclobutanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Key Chemical Reactions
- Oxidation : Converts the hydroxyl group to ketones or aldehydes.
- Reduction : Forms secondary or tertiary amines.
- Substitution : Allows for the introduction of various functional groups via halogenation or acylation.
Organic Synthesis
3-(Dimethylamino)cyclobutanol hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its structural properties enable it to act as a building block for more intricate compounds, facilitating the development of novel materials and pharmaceuticals.
Biological Studies
Research has indicated that this compound may interact with specific enzymes and biological pathways. Its dimethylamino group can enhance binding affinity through hydrogen bonding, making it a candidate for studying enzyme interactions and metabolic processes.
Pharmaceutical Development
The compound is being investigated for its potential therapeutic properties. It may serve as a precursor for drugs targeting various diseases due to its unique structural characteristics that allow for specific interactions at the molecular level.
Case Study 1: Enzyme Interaction Studies
A study explored the interaction of this compound with cytochrome P450 enzymes, which are crucial for drug metabolism. The findings suggested that the compound could modulate enzyme activity, indicating its potential role in drug design .
Case Study 2: Antiviral Properties
In another investigation, researchers examined the antiviral effects of derivatives of this compound against Hepatitis C virus (HCV). The results showed promising activity, suggesting that modifications of this compound could lead to effective antiviral agents .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)cyclobutanol hydrochloride involves its interaction with specific molecular targets in the body. As an anabolic steroid, it binds to androgen receptors, promoting protein synthesis and muscle growth. The compound also influences various signaling pathways involved in muscle development and repair .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-(dimethylamino)cyclobutanol hydrochloride with structurally related cyclobutane derivatives:
Key Differences and Implications
Functional Group Diversity: The hydroxyl group in this compound may enhance solubility compared to analogs with ketones (e.g., 3-amino-3-methylcyclobutanone hydrochloride) or methyl groups (e.g., 3,3-dimethylcyclobutanamine hydrochloride) .
Stereochemical Effects :
- Cis/trans isomerism in cyclobutane derivatives (e.g., cis-3-hydroxy-3-methylcyclobutylamine hydrochloride vs. trans isomers) can drastically alter receptor binding and pharmacokinetics .
Pharmacological Relevance: Compounds like Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride) from inhibit aldehyde dehydrogenase (ALDH), suggesting that dimethylamino-substituted cyclobutane derivatives might target similar enzymes . Cyclobutane-carboxamide derivatives (e.g., N-(3-aminopropyl)cyclobutanecarboxamide dihydrochloride) are used in peptide mimetics, highlighting the scaffold’s versatility in drug design .
Biological Activity
3-(Dimethylamino)cyclobutanol hydrochloride is a chemical compound recognized for its unique structure and potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 151.64 g/mol. Its cyclobutane ring structure combined with a dimethylamino group contributes to its distinctive chemical and physical properties, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. The dimethylamino group facilitates interactions with receptors involved in neurotransmission, potentially influencing mood regulation and psychotropic effects.
Key Interactions:
- Serotonin Receptors : Compounds with similar structures have shown varying affinities for serotonin receptors, which are critical in mood disorders.
- Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in treating psychiatric conditions.
Pharmacological Effects
Research indicates that this compound exhibits notable hypotensive activity. In studies involving anesthetized cats, oral administration of the compound resulted in a significant drop in blood pressure within minutes, comparable to established drugs like hexamethonium bromide.
Table 1: Summary of Pharmacological Studies
| Study | Method | Findings |
|---|---|---|
| Anesthetized Cats | Oral Administration (10 mg/kg) | Significant decrease in blood pressure within 5-10 minutes |
| Comparative Study | Intravenous Injection | Half as active as hexamethonium bromide in blocking nictitating membrane contraction |
Applications in Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, including antipsychotic and antidepressant medications. Its potential applications extend to central nervous system modulation and other therapeutic areas.
Potential Therapeutic Uses:
- Mood Disorders : Due to its interaction with neurotransmitter systems.
- Hypertension Management : Demonstrated hypotensive effects suggest a role in blood pressure regulation.
Safety Profile and Toxicity
While the compound shows promise, understanding its toxicity profile is essential. Similar compounds may exhibit varying degrees of toxicity, emphasizing the need for comprehensive safety evaluations during drug development.
Case Studies
A notable study investigated the hypotensive effects of this compound, demonstrating its efficacy compared to traditional antihypertensive agents. The study highlighted the compound's rapid action and duration of effect, warranting further exploration into its clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Dimethylamino)cyclobutanol hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by dimethylamine introduction via nucleophilic substitution or reductive amination. Critical parameters include reaction temperature (e.g., room temperature for HCl salt formation ), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric control of dimethylamine. Post-synthesis, HCl treatment ensures salt formation, and vacuum concentration is used to isolate the product . Purity is optimized via recrystallization in ethanol/water mixtures.
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., dimethylamino δ ~2.2–2.5 ppm, cyclobutanol hydroxyl δ ~4.5–5.0 ppm) and confirms stereochemistry .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 210–230 nm. Method validation includes linearity (R² > 0.99) and LOD/LOQ determination .
Q. What are the common impurities encountered during synthesis, and how are they quantified?
- Methodological Answer : Common impurities include unreacted cyclobutanol precursors, over-alkylated byproducts, and residual solvents. These are quantified via HPLC with a gradient elution (e.g., 0.1% TFA in acetonitrile/water) and calibrated against reference standards . For trace metals, ICP-MS is recommended .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store desiccated at –20°C in amber vials to prevent hygroscopic degradation and photolysis. Stability under aqueous conditions is pH-dependent; avoid prolonged exposure to pH > 7.0. Pre-formulation studies should assess thermal stability via TGA/DSC .
Advanced Research Questions
Q. How can researchers address challenges in isolating enantiomerically pure this compound?
- Methodological Answer : Chiral resolution requires:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. What strategies elucidate degradation pathways of this compound in biological matrices?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products via LC-MS/MS .
- Isotopic Labeling : Use deuterated analogs to trace metabolic pathways in vitro .
Q. How does stereochemistry influence its reactivity in nucleophilic reactions or as a ligand?
- Methodological Answer :
- Nucleophilicity : The cis isomer’s spatial arrangement enhances intramolecular hydrogen bonding, reducing dimethylamine’s nucleophilic activity.
- Coordination Chemistry : DFT calculations (e.g., Gaussian 16) predict ligand-metal binding affinities. Experimental validation uses UV-Vis titration with Cu(II)/Ni(II) salts .
Q. What in silico approaches predict physicochemical properties and biological interactions?
- Methodological Answer :
- Physicochemical Properties : Use QSPR models (e.g., ACD/Labs) to predict logP, pKa, and solubility.
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., neurotransmitter receptors). Validate with SPR or ITC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
